3,5-Dimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

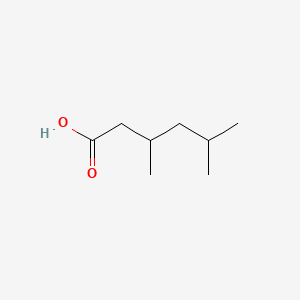

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWWTCBUJPAASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892031 | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-87-4 | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylhexanoic Acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that is of growing interest to the scientific community. As a member of the BCFA class of lipids, it is implicated in a variety of biological processes and holds potential for applications in drug development and as a biomarker. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a saturated fatty acid with a six-carbon chain (hexanoic acid) containing two methyl groups at positions 3 and 5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 60308-87-4[1][2] |

| Molecular Formula | C8H16O2[1][2] |

| SMILES | CC(C)CC(C)CC(=O)O[1] |

| InChI | InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1][2] |

| InChIKey | KTWWTCBUJPAASC-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 118.5-119.5 °C at 14 Torr | LookChem |

| Density | 0.9012 g/cm³ at 25 °C | LookChem |

| pKa (Predicted) | 4.80 ± 0.10 | LookChem |

| Melting Point | N/A | LookChem |

| Flash Point | N/A | LookChem |

Note: "N/A" indicates that the data was not available in the searched resources.

Experimental Protocols

Synthesis of this compound: A Generalized Malonic Ester Synthesis Approach

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-bromo-3-methylbutane (as an alternative for the second alkylation, though the target molecule requires sequential alkylation with the same group)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Sodium hydroxide

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Add diethyl malonate dropwise to the solution with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (sodiomalonic ester).[6][7]

-

First Alkylation: To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane dropwise with continuous stirring. The mixture is then refluxed for several hours to ensure complete reaction. This step introduces the first isobutyl group at the α-carbon of the malonic ester.[6]

-

Second Enolate Formation and Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated malonic ester. Subsequently, a second equivalent of 1-bromo-2-methylpropane is added, and the mixture is refluxed again to yield the dialkylated malonic ester.

-

Saponification: The resulting dialkylated diethyl malonate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate salts.[4][7]

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding this compound.[4][6]

-

Work-up and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Caption: Generalized workflow for the synthesis of this compound via malonic ester synthesis.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of short-chain and branched-chain fatty acids like this compound is commonly performed using GC-MS. Due to their volatility and polarity, derivatization is often required to improve chromatographic separation and detection.[8][9]

Materials:

-

Sample containing this compound (e.g., biological fluid, tissue extract)

-

Internal standard (e.g., a deuterated analog)

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), pentafluorobenzyl bromide (PFBBr), or isobutyl chloroformate)[8][10][11]

-

Organic solvent (e.g., iso-octane, hexane)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Sample Preparation: To a known amount of the sample, add the internal standard. For biological samples, a preliminary extraction step may be necessary to isolate the lipid fraction. To prevent the loss of volatile short-chain fatty acids, the sample can be made alkaline by adding sodium hydroxide.[10]

-

Extraction: Extract the fatty acids from the sample matrix using an appropriate organic solvent.

-

Derivatization: The extracted fatty acids are derivatized to increase their volatility and thermal stability for GC analysis. A common method involves esterification. For example, using MTBSTFA, the sample is incubated at 60°C for 30 minutes to form silyl (B83357) esters.[10]

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column for the separation of fatty acid isomers (e.g., a polar column).[9] An optimized temperature program is crucial for good resolution. A typical program might start at a low temperature and ramp up to a higher temperature to elute the derivatized fatty acids.

-

Mass Spectrometry: The mass spectrometer is operated in either scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.[11]

-

-

Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum compared to a standard. Quantify the amount of the analyte by comparing its peak area to that of the internal standard.

Caption: A typical workflow for the quantitative analysis of this compound using GC-MS.

Biological Context and Potential Roles

Specific signaling pathways for this compound have not been elucidated in the available literature. However, as a branched-chain fatty acid, it is expected to share some of the biological activities attributed to this class of molecules. BCFAs are known to have various physiological roles, including:

-

Modulation of Gut Microbiota: BCFAs are produced by gut bacteria and can influence the composition and function of the gut microbiome.

-

Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties.

-

Anti-cancer Activity: Certain BCFAs have been shown to exhibit cytotoxic effects on cancer cells.

-

Lipid Metabolism: BCFAs can influence lipid metabolism and may have a role in metabolic health.

Caption: Potential biological roles of branched-chain fatty acids, including this compound.

Conclusion

This compound is a branched-chain fatty acid with distinct chemical properties and potential biological significance. This technical guide has provided a detailed overview of its structure, physicochemical properties, and robust methodologies for its synthesis and analysis. While specific biological pathways remain an area for future research, its classification as a BCFA suggests a role in key physiological processes. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in further exploring the properties and applications of this intriguing molecule.

References

- 1. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethylhexanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylhexanoic acid, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a branched-chain fatty acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60308-87-4 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 118.5-119.5 °C (at 14 Torr) | [4] |

| Density | 0.9012 g/cm³ (at 25 °C) | [4] |

| pKa (Predicted) | 4.80 ± 0.10 | [2][4] |

| XLogP3 (Predicted) | 2.4 | [1][5] |

Synthesis of this compound

A potential synthetic workflow is outlined below:

Analytical Methodologies

The analysis of this compound, as a short-chain fatty acid, can be performed using gas chromatography-mass spectrometry (GC-MS). Due to its polarity, derivatization is often required to improve its volatility for GC analysis.

General GC-MS Protocol for Short-Chain Fatty Acids

The following is a general protocol that can be adapted for the analysis of this compound.

1. Sample Preparation (Extraction):

-

For biological samples, an extraction is necessary to isolate the fatty acids. A commonly used method is the Folch or Bligh-Dyer extraction using a chloroform/methanol/water system.[7]

-

The organic phase containing the lipids is separated and dried, often under a stream of nitrogen.

2. Derivatization:

-

To increase volatility, the carboxylic acid group is converted to an ester, typically a methyl ester (FAME) or a silyl (B83357) ester.

-

Acid-catalyzed esterification: Reflux the dried extract with methanolic HCl or BF₃/methanol.

-

Silylation: React the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[8]

3. GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

-

Injector: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 50-60°C held for 1-2 minutes, then ramped at 10-20°C/min to a final temperature of 250-300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

The following diagram illustrates a typical GC-MS workflow for fatty acid analysis.

Spectral Data

Biological Activity and Relevance in Drug Development

There is currently a lack of specific data on the biological activity, signaling pathways, and toxicological profile of this compound. However, the broader class of branched-chain fatty acids (BCFAs) has garnered interest for its diverse biological effects.

Studies on various BCFAs have indicated potential health benefits, including:

-

Anti-cancer properties: Some BCFAs have shown cytotoxicity towards cancer cells.[9][10]

-

Anti-inflammatory effects: BCFAs may play a role in modulating inflammatory responses.[9][10]

-

Metabolic regulation: BCFAs have been implicated in lipid-lowering and improving insulin (B600854) sensitivity.[9][10][11]

-

Neuroprotective actions: Certain BCFAs are being investigated for their neuroprotective potential.[10]

The mechanisms underlying these effects are still under investigation but are thought to involve the modulation of various signaling pathways related to metabolism and inflammation.[10][11] Given the biological activities of other BCFAs, this compound could be a candidate for further investigation in these areas. However, it is crucial to note that minor structural differences can lead to significant changes in biological function.

A general representation of the potential involvement of BCFAs in cellular processes is shown below.

Conclusion

This compound is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide provides a foundational understanding based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its synthetic pathways, analytical methods, and potential therapeutic applications.

References

- 1. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 60308-87-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Hexanoic acid, 3,5-dimethyl-, (S)- | C8H16O2 | CID 12830076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mimedb.org [mimedb.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

3,5-Dimethylhexanoic Acid: A Volatile Organic Compound in Nature - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating intra- and inter-species communication across the natural world. Among these, branched-chain fatty acids represent a significant class of semiochemicals, particularly in insects. This technical guide focuses on 3,5-dimethylhexanoic acid, a branched-chain carboxylic acid, exploring its potential role as a VOC in nature. While direct evidence of its function is still emerging, strong parallels with structurally similar, biologically active compounds, such as the sex pheromone (3R,5S)-3,5-dimethyldodecanoic acid found in the longhorned beetle Prionus californicus, suggest its likely involvement in insect chemical communication. This document synthesizes the current understanding of its putative biosynthesis, outlines detailed experimental protocols for its detection and quantification, and proposes potential signaling pathways, providing a comprehensive resource for researchers in chemical ecology and drug development.

Introduction

This compound (C8H16O2) is a saturated fatty acid characterized by methyl branches at the third and fifth carbon positions. Its volatile nature, stemming from its relatively low molecular weight and hydrocarbon character, positions it as a potential semiochemical. In the intricate world of insect communication, specificity is paramount, and the unique branching pattern of this compound could confer the chemical distinctiveness required for a signaling molecule. This guide will delve into the knowns and logical extrapolations surrounding this intriguing compound.

Putative Natural Occurrence and Function

While no definitive study has conclusively identified this compound as a specific pheromone in a particular species, its chemical structure strongly suggests a role in insect communication. The Dufour's glands of myrmicine ants are known to secrete a complex mixture of volatile and non-volatile compounds, including a variety of straight-chain and branched-chain hydrocarbons and fatty acids, which are used for trail marking, nestmate recognition, and alarm signaling.[1] The presence of structurally related compounds in the glandular secretions of various ant species makes these insects a prime subject for investigating the occurrence of this compound.

The identification of (3R,5S)-3,5-dimethyldodecanoic acid as a female-produced sex pheromone in the cerambycid beetle Prionus californicus provides a compelling argument for the potential pheromonal activity of shorter-chain analogs like this compound in other beetle species or even other insect orders.[2][3][4]

Table 1: Comparison of this compound and a Known Insect Pheromone

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Known Function | Natural Source (Example) |

| This compound | C8H16O2 | 144.21 | Putative Semiochemical | Hypothetically in Myrmicine ant Dufour's glands |

| (3R,5S)-3,5-Dimethyldodecanoic Acid | C14H28O2 | 244.37 | Sex Pheromone | Prionus californicus (female)[2][3][4] |

Proposed Biosynthesis

The biosynthesis of this compound in insects is hypothesized to follow the general pathway of fatty acid synthesis with modifications to incorporate methyl branches. This process likely begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-CoA by a fatty acid synthase (FAS) complex. The methyl groups are proposed to be introduced via the substitution of a malonyl-CoA with a methylmalonyl-CoA, a common mechanism for generating branched-chain fatty acids.

Proposed Biosynthetic Pathway for this compound.

Experimental Protocols

The identification and quantification of this compound from natural sources require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Collection and Preparation

Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Collection [5]

This non-lethal technique is ideal for sampling volatile emissions from live insects.

-

Materials: SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), headspace vials, heating block.

-

Procedure:

-

Place the live insect(s) or excised gland in a headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) to encourage volatilization.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

-

Protocol 2: Solvent Extraction of Glandular Secretions [6]

This method allows for the direct analysis of the contents of exocrine glands.

-

Materials: Fine dissection tools, microvials, hexane (B92381) (GC-MS grade), internal standard (e.g., heptadecanoic acid).

-

Procedure:

-

Cold-anesthetize the insect and dissect the target gland (e.g., Dufour's gland) under a microscope.

-

Place the gland in a microvial containing a small, precise volume of hexane (e.g., 20 µL) and a known amount of internal standard.

-

Gently crush the gland to release its contents.

-

Allow the extraction to proceed for at least 30 minutes.

-

Inject an aliquot (e.g., 1 µL) of the hexane extract directly into the GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum of carboxylic acids typically shows characteristic fragments, including the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).

General Experimental Workflow for GC-MS Analysis.

Proposed Signaling Pathway

The perception of this compound by an insect would likely follow the canonical olfactory signaling pathway. The volatile molecule would enter the sensilla on the insect's antennae and bind to an Odorant-Binding Protein (OBP) or a Chemosensory Protein (CSP) within the sensillar lymph.[7] This protein-ligand complex would then transport the hydrophobic fatty acid to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[8][9] The binding of this compound to its specific OR would trigger the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This signal would then be transmitted to the antennal lobe of the insect's brain for processing, ultimately eliciting a behavioral response.

Hypothetical Olfactory Signaling Pathway for this compound.

Implications for Drug Development

The study of insect semiochemicals and their corresponding receptors offers novel targets for the development of species-specific pest management strategies. A deeper understanding of the role of this compound and other branched-chain fatty acids in insect communication could lead to the design of highly selective attractants for trapping or mating disruption. Furthermore, the insect olfactory receptors that bind these compounds could be targeted for the development of novel repellents or behavior-modifying agents. The specificity of these interactions provides a foundation for creating environmentally benign alternatives to broad-spectrum insecticides.

Conclusion

While the definitive biological role of this compound as a volatile organic compound in nature remains to be fully elucidated, the available evidence from related compounds and the general principles of insect chemical ecology strongly suggest its involvement as a semiochemical. This technical guide provides a framework for future research by outlining putative biosynthetic and signaling pathways and detailing the necessary experimental protocols for its investigation. Further studies focusing on the analysis of glandular secretions from myrmicine ants and other insects known to utilize fatty acid-derived pheromones are warranted to uncover the specific functions of this intriguing molecule.

References

- 1. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]

- 2. [논문]Identification of the components of Dufour gland secretion of the ant Myrmica rubra and responses to them [scienceon.kisti.re.kr]

- 3. researchgate.net [researchgate.net]

- 4. Volatile glandular secretions of three species of new world army ants,Eciton burchelli, Labidus coecus, andLabidus praedator | Semantic Scholar [semanticscholar.org]

- 5. Exocrine chemistry of the myrmicine ant Zacryptocerus pusillus (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]

- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of branched-chain fatty acids like 3,5-Dimethylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups along their carbon chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized as bioactive lipids with diverse and significant roles in cellular physiology, metabolism, and immune signaling. This technical guide provides a comprehensive overview of the biological significance of BCFAs, with a particular focus on multi-branched structures analogous to 3,5-Dimethylhexanoic acid. It delves into their molecular functions, summarizes key quantitative data, details experimental protocols for their analysis, and visualizes their involvement in critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these unique fatty acids.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are primarily saturated fatty acids distinguished from their straight-chain counterparts by the presence of methyl branches. The most common forms are the iso and anteiso series, with a methyl group on the penultimate or antepenultimate carbon, respectively. However, a diverse array of multi-branched and internally-branched BCFAs also exists, albeit at lower concentrations. BCFAs are integral components of cell membranes, particularly in bacteria, where they influence membrane fluidity. In humans, BCFAs are obtained from dietary sources such as dairy products and ruminant meats, and are also produced by the gut microbiota. Emerging evidence highlights their roles as signaling molecules, modulating various physiological and pathological processes.

Due to a scarcity of research on this compound, this guide will draw upon the more extensively studied multi-branched fatty acids, phytanic acid and pristanic acid, as structural and functional analogues to infer potential biological activities.

Biological Roles and Significance of BCFAs

The biological functions of BCFAs are multifaceted, ranging from structural roles in cell membranes to potent signaling activities that impact inflammation, metabolism, and cellular proliferation.

Membrane Structure and Fluidity

The methyl branches of BCFAs disrupt the tight packing of acyl chains in the phospholipid bilayer of cell membranes. This structural perturbation increases membrane fluidity and lowers the phase transition temperature, which is crucial for maintaining membrane function in environments with fluctuating temperatures, particularly for bacteria.

Metabolic Regulation

BCFAs are increasingly recognized for their role in metabolic homeostasis. They have been shown to influence lipid and glucose metabolism, with potential implications for metabolic disorders such as obesity and type 2 diabetes.

-

Adipose Tissue and Insulin (B600854) Sensitivity: The content of monomethyl BCFAs in adipose tissue is positively correlated with skeletal muscle insulin sensitivity.[1][2] Studies have shown that total adipose tissue BCFA content is approximately 30% lower in obese individuals compared to lean subjects and increases by about 65% after significant weight loss.[1] This suggests a potential link between adipose tissue BCFAs and the pathogenesis of obesity-related insulin resistance.[2]

Immune Modulation and Anti-inflammatory Effects

BCFAs exhibit significant immunomodulatory properties, primarily through their interaction with key signaling pathways involved in inflammation.

-

Cytokine Production: Certain BCFAs can modulate the production of inflammatory cytokines. For instance, at high concentrations (20 mM), acetic and butyric acids can induce the release of pro-inflammatory cytokines like IL-8, IL-6, and IL-1β from peripheral blood mononuclear cells (PBMCs).[3] However, at lower, more physiological concentrations, BCFAs can enhance the cytokine response to certain Toll-like receptor (TLR) ligands, suggesting a complex, context-dependent role in immune regulation.[3]

Gut Microbiota and Intestinal Health

BCFAs are produced by gut bacteria through the fermentation of branched-chain amino acids. Their presence and concentration in the gut are linked to the composition of the gut microbiota and have implications for intestinal health.

-

Necrotizing Enterocolitis (NEC): In a neonatal rat model, dietary supplementation with BCFAs reduced the incidence of NEC by over 50%.[4] This protective effect was associated with alterations in the gut microbiota and an increase in the anti-inflammatory cytokine IL-10.[4]

Signaling Pathways Involving BCFAs

BCFAs exert many of their biological effects by acting as signaling molecules that activate specific cellular receptors and downstream pathways. The multi-branched fatty acids, phytanic acid and pristanic acid, have been shown to be natural ligands for nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Phytanic acid is a potent natural agonist for PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism.[5][6][7]

-

Mechanism of Action: Upon binding to phytanic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This leads to an increased expression of genes involved in fatty acid oxidation.[5]

G-Protein Coupled Receptor 40 (GPR40) Signaling

Phytanic acid and pristanic acid can also activate GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a G-protein coupled receptor primarily expressed in pancreatic β-cells.[8]

-

Mechanism of Action: Activation of GPR40 by these BCFAs leads to the activation of the Gαq pathway.[9] This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations.[8][9] This calcium signaling cascade is involved in various cellular responses, including insulin secretion from pancreatic β-cells.[10][11][12]

Quantitative Data on BCFAs

The following tables summarize quantitative data related to the concentration and biological effects of BCFAs from various studies.

Table 1: Concentration of BCFAs in Human Milk from Different Geographic Locations

| Branched-Chain Fatty Acid | Cincinnati (mg/100mL) | Mexico City (mg/100mL) | Shanghai (mg/100mL) |

| Total BCFAs | 7.90 ± 0.41 | 6.10 ± 0.36 | 4.27 ± 0.25 |

| iso-14:0 | Mean ± SE | Mean ± SE | Mean ± SE |

| anteiso-15:0 | Mean ± SE | Mean ± SE | Mean ± SE |

| iso-16:0 | Mean ± SE | Mean ± SE | Mean ± SE |

| anteiso-17:0 | Mean ± SE | Mean ± SE | Mean ± SE |

| iso-18:0 | Mean ± SE | Mean ± SE | Mean ± SE |

| Data presented as mean ± SE. Data extracted from a cross-sectional analysis of human milk at 4 weeks postpartum. |

Table 2: Dose-Dependent Effects of Short-Chain Fatty Acids on Cytokine Production in PBMCs

| Fatty Acid | Concentration | IL-8 Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |

| Acetic Acid | 20 mM | Increased | Increased | Increased |

| ≤ 2 mM | No significant increase | No significant increase | No significant increase | |

| Butyric Acid | 20 mM | Increased | Increased | Increased |

| ≤ 2 mM | No significant increase | No significant increase | No significant increase | |

| Propionic Acid | 20 mM | No significant increase | No significant increase | No significant increase |

| Data from in vitro studies on human peripheral blood mononuclear cells (PBMCs).[3] |

Experimental Protocols for BCFA Analysis

Accurate quantification of BCFAs in biological matrices is challenging due to their low abundance and the presence of numerous isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for BCFA analysis.

Workflow for BCFA Analysis

Detailed Protocol for GC-MS Analysis of BCFAs in Plasma

This protocol describes the extraction, derivatization, and GC-MS analysis of BCFAs from plasma samples.

5.2.1. Materials

-

Plasma sample

-

Internal Standard (e.g., deuterated fatty acids)

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl bromide (PFBBr)

-

N,N-Diisopropylethylamine (DIPEA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Polar capillary column (e.g., HP-88)

5.2.2. Sample Preparation and Lipid Extraction

-

To 200 µL of plasma, add a known amount of deuterated internal standard.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the layers.

-

Transfer the upper iso-octane layer to a clean tube.

-

Repeat the iso-octane extraction and combine the organic layers.

-

Evaporate the solvent under a stream of nitrogen.

5.2.3. Derivatization to Pentafluorobenzyl (PFB) Esters

-

To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile (B52724) and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample under vacuum.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

5.2.4. GC-MS Analysis

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

GC Column: Use a polar capillary column (e.g., Agilent HP-88, 100 m x 0.25 mm, 0.20 µm).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Operate in negative chemical ionization (NCI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Detailed Protocol for LC-MS/MS Analysis of BCFAs in Plasma

This protocol outlines a method for the quantification of BCFAs in plasma using LC-MS/MS, which often requires derivatization to improve chromatographic retention and ionization efficiency.

5.3.1. Materials

-

Plasma sample

-

Internal Standard (e.g., stable isotope-labeled BCFAs)

-

Acetonitrile

-

Formic acid

-

Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reversed-phase column

5.3.2. Sample Preparation and Derivatization

-

To 50 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge.

-

Transfer the supernatant to a new tube and dry under nitrogen.

-

To the dried extract, add 50 µL of a solution containing 20 mM 3-NPH, 20 mM EDC, and 1% pyridine in acetonitrile/water (1:1, v/v).

-

Incubate at 40°C for 30 minutes.

-

Quench the reaction by adding 10 µL of 0.1% formic acid.

-

Dilute the sample with the mobile phase for LC-MS/MS analysis.

5.3.3. LC-MS/MS Analysis

-

LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 10% B, increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each BCFA derivative and its internal standard.

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a significant class of bioactive lipids with diverse physiological roles. Their ability to modulate key signaling pathways, such as those involving PPARα and GPR40, highlights their potential as therapeutic targets for a range of conditions, including metabolic disorders and inflammatory diseases. While research on specific multi-branched structures like this compound is currently limited, the study of more abundant BCFAs provides a solid foundation for understanding their potential biological significance.

Future research should focus on elucidating the specific biological activities of a wider range of BCFA isomers, including those with multiple methyl branches. Further investigation into their downstream signaling pathways and their interactions with the gut microbiome will be crucial for a comprehensive understanding of their roles in health and disease. The development of more advanced analytical techniques will also be essential for the accurate quantification of these low-abundance lipids in complex biological matrices. Such efforts will pave the way for the potential development of BCFA-based diagnostics and therapeutics.

References

- 1. Adipose tissue monomethyl branched-chain fatty acids and insulin sensitivity: Effects of obesity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adipose tissue monomethyl branched chain fatty acids and insulin sensitivity: effects of obesity and weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short Chain Fatty Acids Induce Pro-Inflammatory Cytokine Production Alone And In Combination With Toll-like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adipose Tissue Distribution, Inflammation and Its Metabolic Consequences, Including Diabetes and Cardiovascular Disease [frontiersin.org]

- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dimethylhexanoic acid, a branched-chain fatty acid of interest in various research and development domains. Due to the limited availability of public domain raw spectral data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Detailed experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, as well as the expected major fragmentation ions in mass spectrometry for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (COOH) | 10.0 - 12.0 | broad singlet | - | 1H |

| H-2 (CH₂) | 2.2 - 2.4 | doublet of doublets | ~7.5, ~15.0 | 2H |

| H-3 (CH) | 1.9 - 2.1 | multiplet | - | 1H |

| H-4 (CH₂) | 1.1 - 1.3 | multiplet | - | 2H |

| H-5 (CH) | 1.4 - 1.6 | multiplet | - | 1H |

| H-6 (CH₃) | 0.8 - 0.9 | doublet | ~6.5 | 6H |

| H-7 (CH₃) | 0.9 - 1.0 | doublet | ~6.5 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 178 - 182 |

| C-2 (CH₂) | 41 - 44 |

| C-3 (CH) | 33 - 36 |

| C-4 (CH₂) | 45 - 48 |

| C-5 (CH) | 27 - 30 |

| C-6 (CH₃) | 22 - 25 |

| C-7 (CH₃) | 19 - 22 |

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 144 | [M]⁺ | Molecular Ion |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 87 | [M - C₄H₉]⁺ | Cleavage at the β-position |

| 74 | [McLafferty Rearrangement Ion]⁺ | Characteristic for carboxylic acids |

| 57 | [C₄H₉]⁺ | Isopropyl group fragment |

| 45 | [COOH]⁺ | Carboxylic acid group fragment |

| 43 | [C₃H₇]⁺ | Propyl fragment |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Instrumentation:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the appropriate probes for ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Instrumentation:

-

This compound sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Derivatization (for improved volatility):

-

Prepare a 1 mg/mL solution of this compound in the anhydrous solvent.

-

To 100 µL of the sample solution, add 50 µL of BSTFA.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and GC-MS analysis of this compound.

An In-depth Technical Guide to the Thermophysical Properties of 3,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylhexanoic acid (CAS RN: 60308-87-4), a branched-chain carboxylic acid, is a molecule of interest in various scientific domains, including organic synthesis and potentially as a bioactive compound. A thorough understanding of its thermophysical properties is crucial for its application in drug development, chemical engineering, and materials science. These properties govern its behavior in different states and its interaction with other substances, influencing process design, formulation, and biological activity. This technical guide provides a comprehensive overview of the known thermophysical properties of this compound, details the experimental protocols for their determination, and presents a relevant biosynthetic pathway.

Core Thermophysical Properties

The thermophysical properties of a substance dictate its response to changes in temperature and pressure. For this compound, these properties are essential for predicting its behavior in various applications.

Data Presentation

A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some data is available from various chemical suppliers and databases, a comprehensive set of experimentally validated data over a wide range of temperatures and pressures is primarily available through specialized databases such as the NIST Web Thermo Tables (WTT)[1][2].

Table 1: Identification and Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [2][3] |

| Molecular Weight | 144.21 g/mol | [3] |

| CAS Registry Number | 60308-87-4 | [2][3] |

| IUPAC Name | This compound |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 118.5-119.5 °C | 14 Torr | [3][4] |

| Density | 0.9012 g/cm³ | 25 °C | [3][4] |

| pKa (Predicted) | 4.80 ± 0.10 | [3][5] |

Table 3: Available Critically Evaluated Data from NIST/TRC Web Thermo Tables (WTT) [1]

| Property | Phase | Temperature Range |

| Viscosity | Gas | 500 K to 1020 K |

| Liquid | 270 K to 680 K | |

| Thermal Conductivity | Gas | 500 K to 1020 K |

| Liquid | 200 K to 610 K | |

| Density | Liquid | 210 K to 683 K |

| Gas | 550.083 K to 683 K | |

| Enthalpy | Liquid | 250 K to 669.34 K |

| Ideal Gas | 200 K to 1000 K | |

| Heat Capacity at Saturation Pressure | Liquid | Not Specified |

Note: Access to the specific data points from the NIST/TRC Web Thermo Tables typically requires a subscription.

Experimental Protocols

The accurate determination of thermophysical properties relies on precise and well-defined experimental methodologies. Below are detailed descriptions of common protocols used for measuring the key properties of organic acids like this compound.

Density Measurement

The density of a liquid can be determined using a variety of techniques. A common and accurate method involves the use of a pycnometer or a vibrating tube densitometer.

Protocol: Density Measurement using a Pycnometer

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned with a suitable solvent and dried. Its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is then calculated.

-

Sample Measurement: The calibrated pycnometer is filled with this compound.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

Volume Adjustment: The volume is adjusted precisely to the mark on the capillary.

-

Weighing: The pycnometer with the sample is weighed.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity of a liquid, its resistance to flow, is a critical parameter. The Ostwald viscometer, a type of capillary viscometer, is a standard instrument for this measurement.

Protocol: Viscosity Measurement using an Ostwald Viscometer

-

Apparatus Setup: An Ostwald viscometer is cleaned, dried, and securely mounted in a constant temperature bath.

-

Sample Introduction: A known volume of this compound is introduced into the larger bulb of the viscometer.

-

Temperature Equilibration: The viscometer and the sample are allowed to reach thermal equilibrium with the bath.

-

Flow Time Measurement: The liquid is drawn up into the other arm by suction until the meniscus is above the upper timing mark. The suction is then removed, and the time taken for the liquid to flow between the upper and lower timing marks is accurately measured using a stopwatch.

-

Reference Measurement: The procedure is repeated with a reference liquid of known viscosity (e.g., water) at the same temperature.

-

Calculation: The kinematic viscosity (ν) of the sample is calculated using the following equation: ν_sample = (t_sample / t_reference) * ν_reference The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the sample at that temperature (η = ν * ρ).

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the heat capacity of a substance.

Protocol: Heat Capacity Measurement using DSC

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell, and a thermal scan is performed over the desired temperature range to establish a baseline.

-

Reference Material Measurement: A sapphire standard, with a well-known heat capacity, is placed in the sample pan, and the thermal scan is repeated.

-

Sample Measurement: A precisely weighed sample of this compound is placed in the sample pan, and the same thermal scan is performed.

-

Calculation: The heat flow difference between the sample and the empty pan, and the sapphire standard and the empty pan, is used to calculate the specific heat capacity of the sample as a function of temperature.

Thermal Conductivity Measurement

The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids.

Protocol: Thermal Conductivity Measurement using the Transient Hot-Wire Method

-

Apparatus: The core of the apparatus consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a resistance thermometer.

-

Measurement Principle: A constant current is passed through the wire for a short period, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.

-

Data Acquisition: The change in the wire's resistance over time is measured, which is then converted to a temperature change.

-

Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature increase versus the logarithm of time. This method minimizes the effects of natural convection.

Biosynthesis of Branched-Chain Fatty Acids

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its structural class, branched-chain fatty acids (BCFAs), are known to be synthesized by various bacteria. The general pathway for BCFA biosynthesis provides a relevant biological context. This process is crucial for maintaining membrane fluidity in these organisms.

The biosynthesis of BCFAs starts from branched-chain amino acids like valine, leucine, and isoleucine. These are converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system.

Figure 1. General biosynthetic pathway of branched-chain fatty acids (BCFAs) in bacteria.

Conclusion

This technical guide has summarized the available thermophysical property data for this compound, provided detailed experimental protocols for their measurement, and presented a relevant biosynthetic pathway. While some fundamental properties are known, there is a clear need for more comprehensive, publicly accessible experimental data over a wider range of conditions to fully characterize this compound. The provided experimental methodologies offer a robust framework for researchers to obtain such data. The understanding of its biosynthetic origins in microorganisms opens avenues for further investigation into its biological roles and potential for biotechnological production. This guide serves as a valuable resource for scientists and professionals working with this compound and similar branched-chain fatty acids.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]

- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereoisomers of 3,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylhexanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, presents a landscape of structural diversity through its constitutional isomers and stereoisomers. Understanding the unique properties and potential biological activities of each of these isomers is critical for researchers in organic synthesis, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known isomers of this compound, including its stereoisomers. While detailed experimental data for all isomers are not extensively available in public literature, this document consolidates the existing information on their physicochemical properties, synthesis, and separation. A significant gap in the current body of knowledge is the lack of specific biological activity data and associated signaling pathways for these compounds, a crucial area for future research.

Introduction to the Isomeric Landscape of this compound

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, this isomerism manifests in two primary forms: constitutional isomers and stereoisomers.

Constitutional Isomers: These isomers have different connectivity of atoms. The dimethylhexanoic acid structure (C8H16O2) allows for various placements of the two methyl groups along the hexanoic acid backbone. Examples of constitutional isomers include 2,2-dimethylhexanoic acid, 3,3-dimethylhexanoic acid, and 4,4-dimethylhexanoic acid, among others. Each of these isomers possesses distinct physical and chemical properties.

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This compound possesses a chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-3,5-dimethylhexanoic acid and (S)-3,5-dimethylhexanoic acid. A second potential chiral center exists at the C5 position, however, due to the two identical methyl groups attached to C5, it is a prochiral center. Therefore, this compound has one chiral center and exists as a pair of enantiomers.

The isomeric relationships of this compound are depicted in the following diagram:

Physicochemical Properties

Quantitative data on the physicochemical properties of the individual stereoisomers of this compound are sparse in the available literature. However, some properties of the racemic mixture have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value (Racemic Mixture) | Data Source |

| Molecular Formula | C8H16O2 | - |

| Molecular Weight | 144.21 g/mol | - |

| CAS Number | 60308-87-4 | - |

| Boiling Point | 118.5-119.5 °C at 14 Torr | Generic Chemical Supplier Data |

| Density | 0.9012 g/cm³ at 25 °C | Generic Chemical Supplier Data |

The CAS number for the (S)-enantiomer is 82398-46-7.[1] Specific properties such as melting point and optical rotation for the individual (R) and (S) enantiomers are not well-documented in publicly accessible databases.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically results in a racemic mixture of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities.

General Synthetic Approach

A common synthetic route to this compound involves the alkylation of a malonic ester derivative with an appropriate haloalkane, followed by hydrolysis and decarboxylation. The starting materials and reaction conditions can be tailored to introduce the methyl groups at the desired positions.

Chiral Resolution Methodologies

Table 2: Potential Methodologies for Chiral Resolution

| Method | Description |

| Diastereomeric Salt Formation | The racemic acid is reacted with a chiral amine to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification regenerates the individual enantiomers. |

| Chiral Chromatography | High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can directly separate the enantiomers. The choice of CSP is critical and often requires screening for optimal separation. |

| Enzymatic Resolution | Lipases or esterases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. |

The general workflow for chiral resolution is illustrated below:

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of the scientific literature reveals a significant absence of data regarding the biological activity of this compound and its isomers. The pharmacological, toxicological, and metabolic profiles of these compounds have not been characterized. Consequently, there is no information available on any signaling pathways that may be modulated by these molecules.

This lack of data represents a critical knowledge gap and a promising area for future research. Given that branched-chain fatty acids can play roles in cellular signaling and metabolism, it is plausible that the enantiomers of this compound could exhibit distinct biological effects. For instance, they could potentially interact with nuclear receptors, ion channels, or enzymes involved in lipid metabolism.

A hypothetical workflow for investigating the biological activity of these isomers is presented below. This workflow outlines the necessary steps to elucidate their potential therapeutic or toxicological properties.

Conclusion and Future Directions

This compound represents a molecule with unexplored potential in the fields of chemistry and biology. While its basic isomeric forms are understood, a significant dearth of experimental data exists, particularly concerning the distinct properties and biological functions of its enantiomers. The immediate future of research on this compound should focus on:

-

Development of detailed and robust protocols for the asymmetric synthesis or efficient chiral resolution of the (R) and (S) enantiomers.

-

Comprehensive characterization of the physicochemical properties of the purified enantiomers, including melting point, boiling point, and specific rotation.

-

Systematic in vitro and in vivo screening of the individual enantiomers to identify any potential biological activities and to elucidate their mechanisms of action, including the identification of molecular targets and signaling pathways.

Addressing these research gaps will be instrumental in unlocking the potential of this compound and its isomers for applications in drug discovery and development.

References

The Dawn of Discovery: A Technical Guide to the Early Identification of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that first identified branched-chain fatty acids (BCFAs), providing a detailed look at the core experimental protocols and quantitative data from the seminal studies that predate modern analytical techniques. This document serves as a valuable resource for understanding the historical context and the ingenious methods that laid the groundwork for our current knowledge of these important lipids.

Introduction: The Unseen Branches of Fatty Acids

For a significant period in the history of lipid chemistry, fatty acids were largely considered to be straight-chain molecules. The existence of branched-chain fatty acids, with their methyl groups creating unique structural and functional properties, was a groundbreaking discovery. These molecules, now known to be important constituents of many biological systems, particularly in bacteria and ruminant fats, were first painstakingly isolated and identified through a series of meticulous and labor-intensive experimental procedures.

This guide focuses on the pioneering work of researchers such as R.P. Hansen and F.B. Shorland for their extensive investigations into the composition of butterfat, and A.W. Weitkamp for his detailed analysis of the acidic components of wool fat (degras). Their research in the 1940s and 1950s established the existence of iso (methyl branch on the penultimate carbon) and anteiso (methyl branch on the antepenultimate carbon) fatty acids.

Early Experimental Protocols for BCFA Identification

The identification of BCFAs in the pre-gas chromatography era was a multi-step process that relied on the principles of fractional distillation and careful analysis of the physical properties of the isolated fatty acid esters. The general workflow involved the liberation of fatty acids from complex lipids, their conversion to more volatile methyl esters, separation of these esters by fractional distillation, and finally, identification through physical and chemical characterization.

Liberation and Esterification of Fatty Acids

The first step in analyzing the fatty acid composition of a natural fat was to hydrolyze the triglycerides and other lipids to release the free fatty acids. This was typically achieved by saponification with an alkali, followed by acidification.

Protocol for Saponification and Esterification (Generalised from early literature):

-

Saponification: The fat or oil sample was refluxed with a solution of potassium hydroxide (B78521) in ethanol. This process breaks the ester bonds of the triglycerides, yielding glycerol (B35011) and potassium salts of the fatty acids (soaps).

-

Isolation of Free Fatty Acids: The ethanolic soap solution was diluted with water, and the unsaponifiable matter (e.g., cholesterol) was extracted with diethyl ether. The aqueous soap solution was then acidified with a mineral acid (e.g., sulfuric acid) to protonate the fatty acid salts, liberating the free fatty acids. The fatty acids were then extracted with diethyl ether or petroleum ether.

-

Esterification to Methyl Esters: The isolated free fatty acids were converted to their methyl esters to increase their volatility for distillation. A common method was to reflux the fatty acids with a large excess of methanol (B129727) containing a catalytic amount of concentrated sulfuric acid. The resulting methyl esters were then recovered by extraction.

Separation by Fractional Distillation

The cornerstone of early fatty acid identification was high-efficiency fractional distillation of the methyl esters under reduced pressure. This technique separated the esters based on their boiling points, which are influenced by both chain length and branching.

Protocol for Fractional Distillation of Fatty Acid Methyl Esters:

-

Apparatus: A highly efficient distillation column, often packed with materials like Fenske rings or a spinning band apparatus, was used to achieve a high number of theoretical plates for precise separation. The entire system was operated under a high vacuum (typically 1-10 mmHg) to prevent thermal degradation of the fatty acids.

-

Procedure: The crude mixture of fatty acid methyl esters was placed in the distillation flask. The system was evacuated, and the flask was heated. As the esters vaporized, they would rise through the column, undergoing multiple condensation and re-vaporization cycles, leading to a separation based on boiling point.

-

Fraction Collection: Fractions were collected at specific temperature ranges. The temperature of the vapor at the top of the column (the head temperature) was the primary indicator of the boiling point of the distillate. Each collected fraction represented a concentrate of esters with similar chain lengths. Branched-chain esters generally have slightly lower boiling points than their straight-chain isomers of the same carbon number.

The following diagram illustrates the general workflow for the isolation and initial separation of fatty acids from a natural source, as practiced in the early days of BCFA research.

Identification of Branched-Chain Structures

Once the fatty acid methyl esters were separated into fractions, the challenge was to identify the specific structures, including the presence and position of any branches. This was accomplished through a combination of physical property measurements and chemical degradation studies.

-

Physical Properties: The melting point, refractive index, and density of the isolated fatty acids (after hydrolysis of the ester fractions) were carefully measured and compared to those of known straight-chain fatty acids. Branched-chain fatty acids typically have lower melting points than their straight-chain isomers.

-

Oxidative Degradation: A key technique for determining the position of a methyl branch was chromic acid oxidation. This harsh oxidation would break the carbon chain at the point of the branch, producing a series of smaller carboxylic acids and ketones. By identifying these degradation products, the location of the methyl group could be deduced.

The logical process of identifying a branched-chain fatty acid is depicted in the following diagram.

Quantitative Data from Early BCFA Research

The early researchers meticulously recorded the quantities of different fatty acid fractions they obtained. While not as precise as modern chromatographic methods, these data provided the first quantitative estimates of BCFA content in natural fats.

Table 1: Branched-Chain Fatty Acids Identified in Butterfat by Hansen and Shorland (Summarized from their publications in the 1950s)

| Branched-Chain Fatty Acid Identified | Carbon Number | Type | Approximate Abundance (% of total fatty acids) |

| 12-Methyltridecanoic acid | C14 | iso | < 0.1 |

| 12-Methyltetradecanoic acid | C15 | anteiso | ~0.5 |

| 13-Methyltetradecanoic acid | C15 | iso | ~0.5 |

| 14-Methylpentadecanoic acid | C16 | iso | ~0.2 |

| 14-Methylhexadecanoic acid | C17 | anteiso | ~0.4 |

| 15-Methylhexadecanoic acid | C17 | iso | ~0.2 |

Table 2: Branched-Chain Fatty Acids Identified in Wool Fat by Weitkamp (1945)

| Branched-Chain Fatty Acid Series | General Structure | Carbon Number Range |

| iso-Acids | (CH₃)₂CH(CH₂)ₙCOOH | C10 - C26 (even numbers) |

| anteiso-Acids | CH₃CH₂CH(CH₃)(CH₂)ₙCOOH | C9 - C27 (odd numbers) |

Biosynthesis of Branched-Chain Fatty Acids

Early research also laid the groundwork for understanding the biosynthesis of BCFAs. It was proposed, and later confirmed, that branched-chain amino acids serve as the primers for the synthesis of these unique fatty acids.

The general biosynthetic pathway is illustrated below.

Conclusion

The early research into the identification of branched-chain fatty acids stands as a testament to the power of meticulous experimental technique and logical deduction. The methods of fractional distillation and chemical degradation, while laborious, successfully unveiled a new class of lipids. The foundational work of pioneers like Hansen, Shorland, and Weitkamp not only expanded our understanding of the complexity of natural fats but also paved the way for future research into the biological roles and potential therapeutic applications of BCFAs. This historical perspective is crucial for today's researchers, providing a deeper appreciation for the analytical tools at our disposal and the fundamental chemical principles that underpin them.

The Enigmatic Role of 3,5-Dimethylhexanoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cellular machinery in many bacterial species, playing critical roles in maintaining membrane fluidity and participating in cell-to-cell signaling.[1] Among these, 3,5-dimethylhexanoic acid, a saturated fatty acid with a distinctive structure, remains a molecule of significant interest yet underexplored potential. While direct research on the specific roles of this compound in microbial metabolism is limited, this technical guide consolidates our current understanding by drawing parallels with the known functions of other BCFAs, particularly within the phylum Actinobacteria, which includes the prolific producers of secondary metabolites, the Streptomyces. This document serves as a resource for researchers investigating novel microbial signaling molecules and targets for drug development.

Biosynthesis of Branched-Chain Fatty Acids: An Inferred Pathway for this compound

The biosynthesis of BCFAs in actinomycetes is well-established to utilize starter units derived from the degradation of branched-chain amino acids.[2] Specifically, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) serve as precursors for the synthesis of iso- and anteiso-fatty acids.

Based on this established paradigm, a putative biosynthetic pathway for this compound can be inferred. The biosynthesis would likely initiate with a starter unit derived from the catabolism of a branched-chain amino acid, followed by successive elongation steps.

Potential Roles in Microbial Metabolism and Signaling

The precise physiological functions of this compound are not yet elucidated. However, based on the known roles of other BCFAs, several hypotheses can be formulated.

Regulation of Membrane Fluidity

BCFAs are crucial for maintaining the fluidity of cell membranes, particularly in response to environmental stressors such as temperature changes.[1] The methyl branches of these fatty acids disrupt the tight packing of the lipid acyl chains, thereby lowering the melting point of the membrane and ensuring its proper function at different temperatures. It is plausible that this compound is incorporated into the phospholipids (B1166683) of certain bacteria to modulate membrane fluidity.

Precursor for Secondary Metabolite Biosynthesis